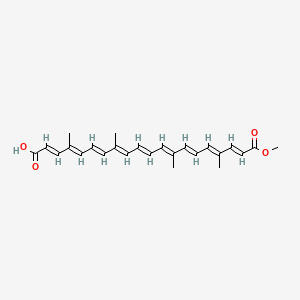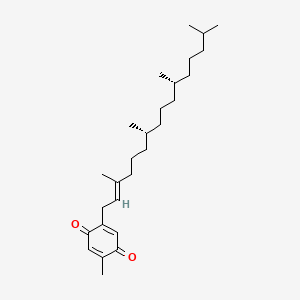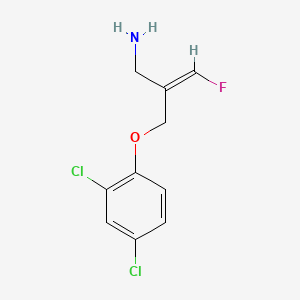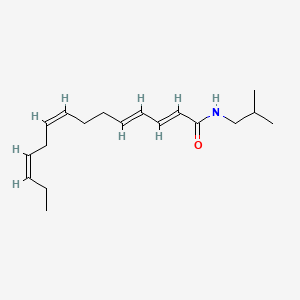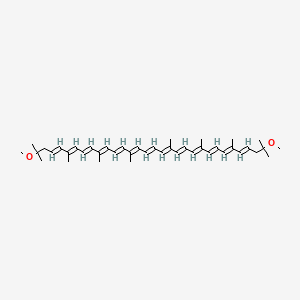
Spirilloxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirilloxanthin is a carotenoid ether that is (3E,3'E)-1,1'-dihydroxy-3,3',4,4'-tetradehydro-1,1',2,2'-tetrahydro-psi,psi-carotene in which both hydroxyl hydrogens are replaced by methyl groups. It has a role as a bacterial metabolite.
Wissenschaftliche Forschungsanwendungen
Pigment Analysis in Bacteria
Spirilloxanthin, a purple pigment found in Spirillum rubrum Esmarch, has been isolated and analyzed for its chemical properties. It contains 15 double bonds and exhibits high unsaturation, as indicated by its absorption spectrum. This pigment is significant for understanding the biochemistry of pigments in bacteria (Niel & Smith, 2004).
Spectroscopy and Excited-State Dynamics
Research has focused on the excited-state dynamics of this compound, exploring its singlet states and their lifetimes using advanced spectroscopic techniques. This study enhances our understanding of carotenoid excited states, relevant in various scientific fields (Nishimura et al., 2004).
Carotenoid in Photosynthesis
Investigations into this compound's role in photosynthesis have revealed its interaction with light-harvesting complexes in bacteria. These studies provide insights into how this compound influences energy transfer and absorption in photosynthetic processes (Papagiannakis et al., 2003).
Genetic Study in Carotenoid Biosynthesis
Genetic analysis has shown two distinct crt gene clusters responsible for this compound production in certain bacteria. This discovery has implications for understanding carotenoid biosynthesis and its regulation by environmental factors (Giraud et al., 2004).
Industrial Production of Lycopene
Research on the biosynthesis of this compound in Rhodospirillum rubrum provides insights into industrial production methods for carotenoids like lycopene, a product of significant commercial interest (Wang et al., 2012).
Environmental-Friendly HPLC Methods
The development of high-performance liquid chromatography (HPLC) methods using environmentally friendly solvents for the separation of this compound offers safer and sustainable approaches in carotenoid research (Autenrieth & Ghosh, 2019).
Understanding Photosynthetic Light Harvesting
Studies on this compound reconstituted into light-harvesting complexes provide deeper insights into energy transfer and relaxation phenomena in photosynthesis, enhancing our understanding of these fundamental biological processes (Papagiannakis et al., 2003).
Temperature Effects on Excited States
Research examining the temperature dependence of this compound’s excited states has provided valuable information on the behavior of carotenoids under different environmental conditions, contributing to our understanding of their photophysics (Hauer et al., 2013).
Incorporation into Bacterial Complexes
Studies exploring the incorporation of this compound into different bacterial pigment-protein complexes have given insights into its selective binding and the assembly of these complexes (Bol'shakov et al., 2017).
Eigenschaften
| 34255-08-8 | |
Molekularformel |
C42H60O2 |
Molekulargewicht |
596.9 g/mol |
IUPAC-Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene |
InChI |
InChI=1S/C42H60O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-32H,33-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,31-19+,32-20+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |
InChI-Schlüssel |
VAZQBTJCYODOSV-HZUCFJANSA-N |
Isomerische SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\CC(OC)(C)C)/C)/C)/C)\C)\C)/C=C/CC(OC)(C)C |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC |
Kanonische SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC |
Synonyme |
spirilloxanthin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


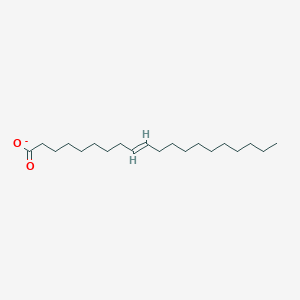
![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)
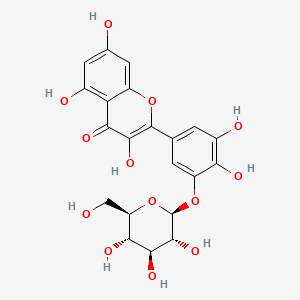
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
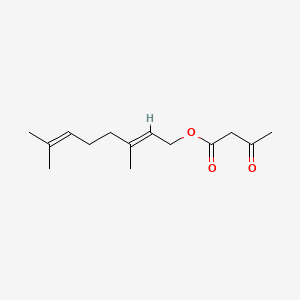
![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

